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molecular formula C11H9BrO3 B1581035 Ethyl 5-bromobenzofuran-2-carboxylate CAS No. 84102-69-2

Ethyl 5-bromobenzofuran-2-carboxylate

Cat. No. B1581035
M. Wt: 269.09 g/mol
InChI Key: XLJWAHXKBCDQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990142

Procedure details

A solution of 5-bromo-2-benzofurancarboxylic acid (5.01 g, 20.8 mmol) in absolute ethanol (150 ml) was added with concentrated sulfuric acid (15 ml) and the mixture was refluxed under stirring for 2 h. After this time, the volatiles were evaporated off under reduced pressure and the resulting residue was neutralized with a sodium bicarbonate saturated solution and extracted with ethyl ether (4×100 ml). The mixture was dried and the solvent was evaporated off under reduced pressure, to obtain 5.19 g of the title compound as a white solid with melting point 58-60° C. (93% yield).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][C:6]=2[CH:13]=1.S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([O:12][CH2:19][CH3:20])=[O:11])=[CH:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
After this time, the volatiles were evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (4×100 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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